molecular formula C12H16ClNO2 B13020767 Ethyl 2-(4-amino-3-chlorophenyl)butanoate

Ethyl 2-(4-amino-3-chlorophenyl)butanoate

Cat. No.: B13020767
M. Wt: 241.71 g/mol
InChI Key: RNXCMVDEMPCLKH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-chlorophenyl)butanoate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of butanoic acid and contains an amino group and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-3-chlorophenyl)butanoate typically involves the esterification of 2-(4-amino-3-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-chlorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-amino-3-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group may undergo hydrolysis to release the active acid form. The chlorine atom can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 2-(4-amino-3-chlorophenyl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-amino-3-methylphenyl)butanoate: Similar structure but with a methyl group instead of chlorine.

    Ethyl 2-(4-amino-3-bromophenyl)butanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-amino-3-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in the presence of the chlorine atom, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(4-amino-3-chlorophenyl)butanoate

InChI

InChI=1S/C12H16ClNO2/c1-3-9(12(15)16-4-2)8-5-6-11(14)10(13)7-8/h5-7,9H,3-4,14H2,1-2H3

InChI Key

RNXCMVDEMPCLKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)Cl)C(=O)OCC

Origin of Product

United States

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